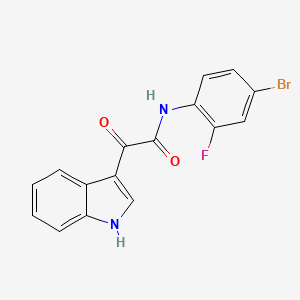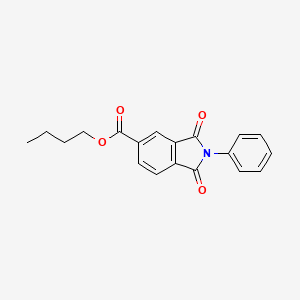
Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a compound belonging to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and drugs This compound is known for its unique structure, which includes a butyl group, a dioxo group, and a phenyl group attached to an isoindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the reaction of an appropriate isoindole precursor with butyl and phenyl substituents. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions . The reaction is usually carried out in methanol with methanesulfonic acid as the catalyst, resulting in the formation of the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated isoindole compounds.
Aplicaciones Científicas De Investigación
Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other isoindole derivatives, such as:
- 2-sec-Butyl-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-tert-Butyl-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-Isobutyl-1,3-dioxo-5-isoindolinecarboxylic acid
These compounds share similar structural features but differ in the substituents attached to the isoindole ring. The uniqueness of this compound lies in its specific combination of butyl and phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-2-3-11-24-19(23)13-9-10-15-16(12-13)18(22)20(17(15)21)14-7-5-4-6-8-14/h4-10,12H,2-3,11H2,1H3 |
Clave InChI |
ZFKDYUOZMLNIOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B12486779.png)
![2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12486783.png)
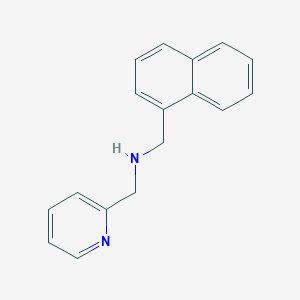
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B12486804.png)
![N,N-diethyl-4-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzamide](/img/structure/B12486809.png)
![(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12486811.png)
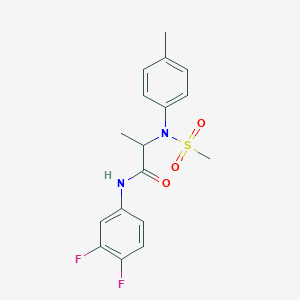
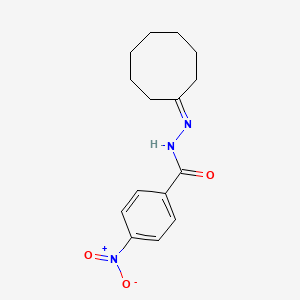
![N-(4-acetylphenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B12486828.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide](/img/structure/B12486835.png)

![4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12486871.png)
![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12486877.png)
